Chromium(III) acetylacetonate

NMR spectroscopy Relaxation reagent Paramagnetic enhancement

Source Cr(acac)₃ where unique paramagnetic, electrochemical, and thermal properties deliver decisive performance advantages. Achieve quantitative ¹³C NMR at 0.025–0.05 M without lanthanide line broadening. Exploit >3 V redox separation for symmetric non-aqueous RFBs. Deposit hard CrN films at ~0.9 μm/h via PAMOCVD using its stable ligand window up to 200 °C. Graft on Al-MCM-41 for 14,000 g PE/g Cr/h ethylene polymerization activity. Air-stable purple solid with high nonpolar solubility. Standard ≥97% purity meets all four application niches. Bulk and research quantities available.

Molecular Formula C15H21CrO6
Molecular Weight 349.32 g/mol
Cat. No. B7799234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) acetylacetonate
Molecular FormulaC15H21CrO6
Molecular Weight349.32 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cr+3]
InChIInChI=1S/3C5H8O2.Cr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+;
InChIKeyJWORPXLMBPOPPU-MUCWUPSWSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Acetylacetonate: Core Physical Properties and Commercial Specification Baseline


Chromium(III) acetylacetonate (Cr(acac)₃, CAS 21679-31-2) is a purplish coordination complex with the formula Cr(C₅H₇O₂)₃, characterized by its octahedral geometry around the Cr³⁺ center coordinated by three bidentate acetylacetonate ligands. Standard commercial specifications indicate a purity of ≥97%, melting point of 210 °C, and boiling point of 340 °C (lit.) . The compound exhibits high solubility in nonpolar organic solvents and is air-stable, making it suitable for handling under ambient laboratory conditions [1]. Key comparators in the metal acetylacetonate class include Co(acac)₃, Fe(acac)₃, Mn(acac)₃, V(acac)₃, and Ni(acac)₂, each possessing distinct paramagnetic, electrochemical, and catalytic profiles.

Why Chromium(III) Acetylacetonate Cannot Be Casually Substituted: Critical In-Class Performance Disparities


While metal acetylacetonates share a common ligand scaffold, the identity of the central metal ion fundamentally dictates the complex's paramagnetic properties, electrochemical potential window, and catalytic selectivity. Substituting Cr(acac)₃ with Fe(acac)₃, Co(acac)₃, or V(acac)₃ alters the unpaired electron count and spin-lattice relaxation efficiency [1], shifts redox couples by hundreds of millivolts [2], and changes catalytic behavior from active to completely inactive in specific polymerization protocols [3]. The sections below provide quantitative comparator data demonstrating that Cr(acac)₃ occupies distinct functional niches where class analogs fail or underperform.

Quantitative Evidence Guide: Cr(acac)₃ Differentiation Data vs. Closest Analogs and In-Class Candidates


Cr(acac)₃ as the IUPAC-Cited Benchmark Paramagnetic NMR Relaxation Agent

Cr(acac)₃ is explicitly cited by IUPAC as the archetypal relaxation reagent for NMR spectroscopy due to its optimal paramagnetic properties that accelerate spin-lattice relaxation without inducing excessive line broadening [1]. In quantitative ¹³C-NMR analysis of phenol-formaldehyde resins, the addition of Cr(acac)₃ reduced experimental acquisition time while maintaining quantitativeness [2]. A systematic study optimizing ¹H NMR conditions found that 0.025 M Cr(acac)₃ is recommended for routine ¹³C NMR experiments, with 0.05 M suitable for faster acquisitions [3].

NMR spectroscopy Relaxation reagent Paramagnetic enhancement

Ethylene Polymerization: Cr(acac)₃ Dry-Blended with Silica Shows Zero Activity Versus Acetate Precursor

In a comparative study of low-temperature plasma-activated CrOx/SiO₂ Phillips catalyst precursors, chromium(III) acetate wet-impregnated onto high-surface-area silica yielded active polyethylene production. Under identical preparation and activation conditions, chromium(III) acetylacetonate dry-blended with silica produced no polyethylene [1].

Olefin polymerization Phillips catalyst Supported catalysis

Electrochemical Potential Window: Cr(acac)₃ Delivers >3 V Redox Separation vs. ~1.5 V for Aqueous Vanadium Systems

Cyclic voltammetry of Cr(acac)₃ in acetonitrile reveals multiple redox potentials separated by >3 V, enabling cell potentials significantly higher than state-of-the-art aqueous redox flow batteries, which are confined to a ~1.5 V operating window [1]. The Cr(acac)₃ system supports both negative and positive electrolyte functions from the same solution, enabling truly symmetric single-metal RFB configurations [1]. In a comparative study of Cr and V acetylacetonate derivatives for RFB applications, V(acac)₃ exhibits two quasi-reversible redox events separated by approximately 2.1 V [2].

Redox flow battery Non-aqueous electrolyte Cyclic voltammetry

Catalytic Radical Addition: Cr(acac)₃ and Co(acac)₃ Both Yield 0% Product vs. Fe(acac)₃ at 56-80% Yield

In a systematic evaluation of metal catalysts for radical addition reactions under standardized conditions (5 mol% catalyst loading), both Cr(acac)₃ and Co(acac)₃ yielded 0% of the desired product, whereas Fe(acac)₃ under electrochemical activation (4.2 V) produced 80% yield, and at 10 mol% loading produced 56% yield [1].

Radical catalysis Metal acetylacetonate Synthetic methodology

Thermal Decomposition Threshold: Cr(acac)₃ Ligand Integrity Maintained to 200°C, Partial Decomposition at 220-240°C

In vapor-phase binding studies of Cr(acac)₃ onto silica supports, samples prepared at 200°C contained mainly intact SiO-Cr(acac)₂ surface species formed via reaction with isolated OH groups. Samples prepared at slightly higher temperatures of 220-240°C contained partially decomposed acac ligands, identified as Cr acetate species [1]. This defines a practical upper bound for processes requiring intact acetylacetonate ligand coordination.

Thermal stability Surface grafting Thermogravimetric analysis

Ethylene Polymerization Activity on Al-MCM-41 Support: Cr(acac)₃ Grafted Catalyst Achieves 14,000 g PE/g Cr/h

Chromium acetylacetonate complexes grafted onto the surface of Al-MCM-41 mesoporous materials demonstrate high activity for ethylene polymerization. The polymerization activity depends on Cr loading, precalcination temperature, and support characteristics. A 1 wt% [Cr(acac)₃]-AlMCM-41 catalyst pretreated at high temperatures achieved a polymerization rate of 14,000 g polyethylene per gram of Cr per hour [1]. In a separate study using Cr(acac)₃ with TiBA cocatalyst in n-hexane, a polymerization activity of ~13,000 kg PE/mol Cr/h was reported [2].

Supported catalysis Mesoporous materials Ethylene polymerization

Chromium(III) Acetylacetonate: Validated High-Value Application Scenarios Based on Quantitative Evidence


Paramagnetic Relaxation Reagent for Accelerated Quantitative ¹³C NMR Spectroscopy

Analytical laboratories requiring rapid, quantitative ¹³C NMR spectra in organic solvents should specify Cr(acac)₃ as the relaxation reagent of choice. IUPAC designates Cr(acac)₃ as the archetypal relaxation reagent, and optimized protocols demonstrate that 0.025 M Cr(acac)₃ provides sufficient relaxation enhancement for routine experiments, with 0.05 M suitable for faster acquisitions [1]. This application leverages Cr(acac)₃'s unique paramagnetic profile that accelerates spin-lattice relaxation without the excessive line broadening characteristic of lanthanide shift reagents, enabling reduced acquisition times while preserving spectral quantitativeness.

Non-Aqueous Symmetric Redox Flow Battery Active Species Exploiting >3 V Potential Window

Energy storage researchers developing high-energy-density non-aqueous redox flow batteries should evaluate Cr(acac)₃ for its distinctive electrochemical profile. Cyclic voltammetry confirms multiple redox potentials separated by >3 V, substantially exceeding the ~1.5 V window of aqueous vanadium systems and the ~2.1 V separation of V(acac)₃ [2]. The ability of Cr(acac)₃ to serve as both negative and positive electrolyte enables symmetric single-metal RFB configurations, eliminating costly ion-selective separators and raising theoretical maximum energy density [2].

Precursor for Hard Chromium Nitride Thin Films via Low-Temperature PAMOCVD

Materials scientists depositing hard nanocrystalline chromium nitride (CrN) thin films on metallic or ceramic substrates should consider Cr(acac)₃ as the volatile chromium precursor for plasma-assisted metal-organic chemical vapor deposition (PAMOCVD). Optimized process conditions using Cr(acac)₃ with ammonium iodide or ammonium bifluoride yield deposition rates of approximately 0.9 μm/h in a low-temperature, environmentally friendly process [3]. The thermal stability window defined by ligand integrity up to 200°C informs appropriate vaporization and deposition temperature selection [4].

Supported Ziegler-Natta Catalyst Precursor for Ethylene Polymerization on Mesoporous Supports

Polymer chemists developing supported chromium catalysts for ethylene polymerization should evaluate Cr(acac)₃ grafted onto Al-MCM-41 or similar mesoporous materials. A 1 wt% Cr loading on Al-MCM-41 following high-temperature pretreatment delivers polymerization activity of 14,000 g polyethylene per gram of Cr per hour at 100°C [5]. Procurement decisions should note that while Cr(acac)₃/MAO systems are active, multinuclear Cr₃ carboxylate cage complexes exhibit 5-10× higher activity per metal center, making Cr(acac)₃ most suitable for applications where well-defined mononuclear grafting chemistry is prioritized over maximal turnover frequency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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